1,2-Dichloro-4-iodo-5-nitrobenzene
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Overview
Description
1,2-Dichloro-4-iodo-5-nitrobenzene is an organic compound with the molecular formula C6H2Cl2INO2 It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms, one iodine atom, and one nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dichloro-4-iodo-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The typical synthetic route includes:
Nitration: The nitration of 1,2-dichlorobenzene to form 1,2-dichloro-4-nitrobenzene.
Iodination: The iodination of 1,2-dichloro-4-nitrobenzene to introduce the iodine atom at the desired position.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale nitration and iodination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-iodo-5-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium fluoride and ammonia.
Reduction: Iron powder is often used for the reduction of the nitro group.
Oxidation: Various oxidizing agents can be used depending on the desired product.
Major Products Formed
2-Chloro-1-fluoro-4-nitrobenzene: Formed through nucleophilic substitution with potassium fluoride.
2-Chloro-4-nitroaniline: Formed through nucleophilic substitution with ammonia.
3,4-Dichloroaniline: Formed through the reduction of the nitro group with iron powder.
Scientific Research Applications
1,2-Dichloro-4-iodo-5-nitrobenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-iodo-5-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups such as nitro and halogen atoms makes the compound highly reactive towards nucleophiles. The pathways involved include the formation of intermediates that facilitate further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloro-4-nitrobenzene: Similar structure but lacks the iodine atom.
1,2-Dichloro-4-fluoro-5-nitrobenzene: Similar structure with a fluorine atom instead of iodine.
3,4-Dichloronitrobenzene: Similar structure but different substitution pattern.
Uniqueness
1,2-Dichloro-4-iodo-5-nitrobenzene is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity compared to its analogs. The iodine atom can participate in unique substitution reactions and influence the overall reactivity of the compound.
Properties
IUPAC Name |
1,2-dichloro-4-iodo-5-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2INO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUAKXBFFAYDRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)I)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.89 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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